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molecular formula C11H10BrNO2 B8296946 6-bromospiro[3,1-benzoxazine-4,1'-cyclobutan]-2(1H)-one

6-bromospiro[3,1-benzoxazine-4,1'-cyclobutan]-2(1H)-one

Cat. No. B8296946
M. Wt: 268.11 g/mol
InChI Key: IDCCJZTYTCTMKS-UHFFFAOYSA-N
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Patent
US07192956B2

Procedure details

To a solution of spiro[3,1-benzoxazine-4,1′-cyclobutan]-2(1H)-one (0.36 g, 1.9 mmol) and potassium acetate (0.56 g, 5.7 mmol) in acetic acid was added a solution of bromine (0.09 mL, 1.95 mmol) in acetic acid (2 mL) at room temperature. Upon completion by TLC of the reaction, the acetic acid was removed. The residue was treated with saturated sodium bicarbonate (100 mL) and the product extracted with ethyl acetate (50 mL). The organics were dried over magnesium sulfate and concentrated. Trituration of residue with ether gave 6-bromospiro[3,1-benzoxazine-4,1′-cyclobutan]-2(1H)-one (0.27 g, 52%) as a white solid. 1H NMR (DMSO-d6): δ 10.37 (s, 1H), 7.65 (d, 1H, J=2.1 Hz), 7.47 (dd, 1H, J=8.5, 2.2 Hz), 6.86 (d, 1H, J=8.5 Hz), 2.52–2.47 (m, 2H), 2.04–1.98 (m, 2H), 1.87–1.80 (m, 2H). MS (ESI) m/z 268/270 ([M+H]+); MS (ESI) m/z 266/268 ([M−H]−).
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]12([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=3[NH:7][C:6](=[O:14])[O:5]1)[CH2:4][CH2:3][CH2:2]2.C([O-])(=O)C.[K+].[Br:20]Br>C(O)(=O)C>[Br:20][C:11]1[CH:12]=[CH:13][C:8]2[NH:7][C:6](=[O:14])[O:5][C:1]3([CH2:4][CH2:3][CH2:2]3)[C:9]=2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
C12(CCC1)OC(NC1=C2C=CC=C1)=O
Name
potassium acetate
Quantity
0.56 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.09 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion by TLC of the reaction
CUSTOM
Type
CUSTOM
Details
the acetic acid was removed
ADDITION
Type
ADDITION
Details
The residue was treated with saturated sodium bicarbonate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethyl acetate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C1)C1(CCC1)OC(N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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